molecular formula C18H22ClNO B11946748 1-Benzyl-4-phenyl-4-piperidinol hydrochloride CAS No. 88783-32-8

1-Benzyl-4-phenyl-4-piperidinol hydrochloride

Cat. No.: B11946748
CAS No.: 88783-32-8
M. Wt: 303.8 g/mol
InChI Key: CHTOBNYJEQFCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenyl-4-piperidinol hydrochloride is a useful research compound. Its molecular formula is C18H22ClNO and its molecular weight is 303.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Benzyl-4-phenyl-4-piperidinol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure and Formula

  • IUPAC Name: this compound
  • CAS Number: 88783-32-8
  • Molecular Formula: C18H22ClN
  • Molecular Weight: 303.83 g/mol

1. Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound (referred to as C1) using carrageenan-induced paw edema and cotton pellet granuloma tests. The results indicated that C1 significantly reduced inflammation:

Dose (mg/kg)Paw Edema Reduction (%)Indomethacin Reduction (%)
5061.9889.93
10080.84-
20090.32-

C1 demonstrated a dose-dependent reduction in paw edema, with the highest dose showing a notable effect compared to indomethacin, a standard anti-inflammatory drug .

2. Antiproliferative Activity

The antiproliferative effects were assessed using the cotton pellet test, where C1 exhibited a reduction in granuloma formation:

CompoundDose (mg/kg)Antiproliferative Effect (%)
C110046.1
Indomethacin2043.1

Both compounds significantly inhibited granuloma formation, suggesting potential applications in cancer therapy .

3. Neuropharmacological Effects

Research has shown that derivatives of piperidine, including C1, interact with dopamine receptors, indicating potential neuropharmacological activity. Studies have reported that compounds similar to C1 can act as ligands for dopamine receptors, influencing neurotransmitter activity and potentially offering therapeutic avenues for disorders like schizophrenia and Parkinson's disease .

The mechanism by which this compound exerts its biological effects involves interaction with various biological macromolecules:

  • Inflammation Modulation: The compound likely inhibits pro-inflammatory cytokines and mediators, reducing vascular permeability and leukocyte infiltration during inflammation.
  • Dopamine Receptor Interaction: It may bind to dopamine receptors, altering signaling pathways associated with mood regulation and motor control.

Case Studies

Case Study: Anti-inflammatory Activity in Animal Models

In a controlled study involving rats, administration of C1 at varying doses showed a significant decrease in inflammation markers compared to control groups receiving saline solutions. The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions such as arthritis.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives, including C1, in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting their potential role in treating neurodegenerative diseases.

Scientific Research Applications

Pharmacological Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 1-benzyl-4-phenyl-4-piperidinol exhibit potent analgesic and anti-inflammatory effects. These compounds have been shown to act without the typical side effects associated with morphine-like analgesics. For instance, compounds within this class have been formulated into pharmaceutical preparations suitable for oral or parenteral administration, demonstrating efficacy in pain management without significant adverse reactions .

Mechanism of Action

The mechanism by which these compounds exert their analgesic effects involves modulation of pain pathways in the central nervous system. They interact with specific receptors, leading to reduced perception of pain stimuli. This property makes them valuable candidates for further development as therapeutic agents for chronic pain conditions.

Antiviral Activity

Influenza Virus Inhibition

Recent studies have highlighted the antiviral properties of 1-benzyl-4-phenyl-4-piperidinol hydrochloride derivatives against the H1N1 influenza virus. These compounds have been identified as inhibitors of the hemagglutinin fusion peptide interaction, which is crucial for viral entry into host cells. The research indicates that these compounds bind to a novel site on the hemagglutinin protein, preventing the fusion necessary for viral replication .

Case Study: Efficacy Against H1N1

A detailed study demonstrated that specific derivatives of 1-benzyl-4-phenyl-4-piperidinol exhibited significant antiviral activity in vitro. The binding interactions were characterized using computational modeling, revealing critical π-stacking interactions that enhance binding affinity and specificity towards the H1N1 virus .

Medicinal Chemistry

Drug Development Framework

The structural framework provided by 1-benzyl-4-phenyl-4-piperidinol is considered a "privileged structure" in drug design due to its ability to interact with various biological targets. This makes it a focal point for developing new therapeutic agents across multiple disease states, including cancer and neurological disorders .

Cancer Research

In cancer research, derivatives of this compound have shown promise as inhibitors of key enzymes involved in tumor growth and metastasis. For example, certain piperidine derivatives have been tested for their ability to inhibit cell growth in human breast and colorectal cancer cell lines, demonstrating IC50 values indicating potent activity .

Data Tables

Application Area Compound Activity Mechanism/Details
AnalgesicPotent analgesicModulates CNS pain pathways
Anti-inflammatoryReduces inflammationNon-morphine-like side effects
AntiviralInhibits H1N1Blocks hemagglutinin fusion
Cancer TreatmentInhibits tumor growthTargets key metabolic enzymes

Properties

CAS No.

88783-32-8

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

1-benzyl-4-phenylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C18H21NO.ClH/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2;1H

InChI Key

CHTOBNYJEQFCHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3.Cl

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.